molecular formula C18H20N2O2 B14644689 2H-1,4-Benzoxazine, 2,2'-(1,2-ethanediyl)bis[3,4-dihydro- CAS No. 55879-77-1

2H-1,4-Benzoxazine, 2,2'-(1,2-ethanediyl)bis[3,4-dihydro-

Cat. No.: B14644689
CAS No.: 55879-77-1
M. Wt: 296.4 g/mol
InChI Key: WRXFWWNIQVVWKD-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazine, 2,2’-(1,2-ethanediyl)bis[3,4-dihydro-] is a heterocyclic compound that features a benzene ring fused with an oxazine ring. This compound is part of the larger family of benzoxazines, which are known for their diverse biological and synthetic applications. Benzoxazines are significant in the field of organic chemistry due to their stability and reactivity, making them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 2H-1,4-Benzoxazine, 2,2’-(1,2-ethanediyl)bis[3,4-dihydro-] can be achieved through several methods. One efficient method involves a one-pot reaction using potassium carbonate (K2CO3) and water (H2O) in an ionic liquid medium such as [omim][BF4]. The reaction typically involves the chemoselective synthesis of 3-aryl-2H-1,4-benzoxazine derivatives from their corresponding o-aminophenols and phenacyl bromides at room temperature . This method is environmentally benign and allows for the recovery and reuse of the ionic liquid, making it a sustainable approach.

Chemical Reactions Analysis

2H-1,4-Benzoxazine, 2,2’-(1,2-ethanediyl)bis[3,4-dihydro-] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form oxo-derivatives.

    Reduction: Reduction reactions can yield dihydro-derivatives.

    Substitution: Substitution reactions, particularly involving halogens, can lead to the formation of various substituted benzoxazines. Common reagents used in these reactions include potassium carbonate, phenacyl bromides, and various reducing agents. .

Scientific Research Applications

2H-1,4-Benzoxazine, 2,2’-(1,2-ethanediyl)bis[3,4-dihydro-] has numerous scientific research applications:

Comparison with Similar Compounds

2H-1,4-Benzoxazine, 2,2’-(1,2-ethanediyl)bis[3,4-dihydro-] can be compared with other similar compounds such as:

Properties

CAS No.

55879-77-1

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

2-[2-(3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C18H20N2O2/c1-3-7-17-15(5-1)19-11-13(21-17)9-10-14-12-20-16-6-2-4-8-18(16)22-14/h1-8,13-14,19-20H,9-12H2

InChI Key

WRXFWWNIQVVWKD-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2N1)CCC3CNC4=CC=CC=C4O3

Origin of Product

United States

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